molecular formula C5H12 B13755357 N-Pentane-1-D1

N-Pentane-1-D1

Cat. No.: B13755357
M. Wt: 73.15 g/mol
InChI Key: OFBQJSOFQDEBGM-MICDWDOJSA-N
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Description

N-Pentane-1-D1 is a deuterated form of n-pentane, where one of the hydrogen atoms is replaced by deuterium (D). This compound is a type of alkane with the molecular formula C5H11D. Deuterium is an isotope of hydrogen, which makes this compound useful in various scientific research applications, particularly in studies involving isotopic labeling.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Pentane-1-D1 typically involves the deuteration of n-pentane. One common method is the catalytic exchange reaction, where n-pentane is exposed to deuterium gas (D2) in the presence of a catalyst such as palladium on carbon (Pd/C). The reaction conditions usually involve elevated temperatures and pressures to facilitate the exchange of hydrogen atoms with deuterium atoms.

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. The process involves the continuous flow of n-pentane and deuterium gas over a catalyst bed under controlled conditions. The product is then purified through distillation to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

N-Pentane-1-D1 undergoes similar chemical reactions as n-pentane, including:

    Oxidation: this compound can be oxidized to form various products, including carbon dioxide and water.

    Substitution: The deuterium atom in this compound can be replaced by other atoms or groups through substitution reactions.

    Combustion: Like other alkanes, this compound can undergo combustion to produce carbon dioxide and water.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include oxygen (O2) and potassium permanganate (KMnO4).

    Substitution: Halogenation reactions often use reagents like chlorine (Cl2) or bromine (Br2) under UV light or heat.

Major Products

    Oxidation: Carbon dioxide (CO2) and water (H2O).

    Substitution: Halogenated pentanes, such as pentyl chloride or pentyl bromide.

Scientific Research Applications

N-Pentane-1-D1 is valuable in various scientific research fields:

    Chemistry: Used as a tracer in reaction mechanisms and kinetic studies due to its isotopic labeling.

    Biology: Employed in metabolic studies to trace the incorporation and transformation of deuterated compounds in biological systems.

    Medicine: Utilized in pharmacokinetic studies to understand the distribution and metabolism of deuterated drugs.

    Industry: Applied in the development of new materials and as a standard in analytical chemistry for calibration purposes.

Mechanism of Action

The mechanism of action of N-Pentane-1-D1 is primarily related to its role as an isotopic tracer. The presence of deuterium allows researchers to track the movement and transformation of the compound in various chemical and biological systems. The molecular targets and pathways involved depend on the specific application and the system being studied.

Comparison with Similar Compounds

Similar Compounds

    n-Pentane: The non-deuterated form of N-Pentane-1-D1.

    Isopentane: A branched isomer of pentane with similar physical properties but different chemical reactivity.

    Neopentane: Another isomer of pentane with a more compact structure and different boiling point.

Uniqueness

This compound is unique due to the presence of deuterium, which provides distinct advantages in isotopic labeling studies. The deuterium atom makes it possible to distinguish this compound from other similar compounds using spectroscopic techniques, allowing for precise tracking and analysis in research applications.

Properties

Molecular Formula

C5H12

Molecular Weight

73.15 g/mol

IUPAC Name

1-deuteriopentane

InChI

InChI=1S/C5H12/c1-3-5-4-2/h3-5H2,1-2H3/i1D

InChI Key

OFBQJSOFQDEBGM-MICDWDOJSA-N

Isomeric SMILES

[2H]CCCCC

Canonical SMILES

CCCCC

Origin of Product

United States

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